molecular formula C23H24N2O4 B2839084 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid CAS No. 1346753-04-5

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid

Cat. No.: B2839084
CAS No.: 1346753-04-5
M. Wt: 392.455
InChI Key: OQEMAQQKYSJWQK-UHFFFAOYSA-N
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Description

Historical Development of Photobase Generators

Photobase generators (PBGs) emerged as critical tools for spatiotemporal control of base-catalyzed reactions, enabling precise curing processes in polymer science. Early PBGs, such as cobalt-amine complexes and o-nitrobenzyl carbamates, suffered from low quantum yields ($$\Phi < 0.1$$) and limited thermal stability. The 2015 breakthrough by Arimitsu et al. demonstrated PBGs capable of liberating two bases per photon through sequential decarboxylation mechanisms, achieving a 40% increase in photosensitivity compared to single-base generators. This innovation addressed the persistent challenge of low catalytic efficiency in UV-curable systems.

Recent advancements focus on expanding PBG activation into the visible spectrum. BODIPY-based PBGs, such as those reported by researchers in 2023, achieve $$\Phi = 0.45$$ under 525 nm LED irradiation while maintaining thermal stability up to 150°C. Comparative analysis of PBG performance reveals critical structure-function relationships:

PBG Type Activation $$\lambda$$ (nm) Quantum Yield ($$\Phi$$) Base Strength (pKb)
Cobalt-amine complexes 254 0.08 4.2
Dual-base PBGs 365 0.32 3.8
BODIPY-TMG 525 0.45 2.1

The evolution toward visible-light activation and strong base generation (pKb < 3) directly informs the molecular design of contemporary PBGs like 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine derivatives.

Evolution of Pyrrolopyrimidine Research

Pyrrolopyrimidines gained prominence through their dual role as bioactive scaffolds and structural components in materials science. Early synthetic routes focused on [3+3] cyclocondensation strategies, yielding basic bicyclic frameworks with limited functionalization. The discovery of pyrrolo[1,2-a]pyrimidine derivatives as G-quadruplex (G4) DNA binders in antiviral research (2025) demonstrated their molecular recognition capabilities, with binding constants ($$K_d$$) reaching 10 nM ranges.

Structural modifications at the 2- and 3-positions of the pyrrolopyrimidine core have enabled tailored electronic properties. X-ray crystallographic studies reveal that hexahydropyrrolo[1,2-a]pyrimidine derivatives adopt boat-chair conformations with $$\Delta G{conform}$$ = 12.3 kJ/mol, enhancing their compatibility with polymeric matrices. The hydrogenation of the pyrimidine ring in 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine reduces aromatic character ($$E{LUMO}$$ = -1.2 eV vs -0.8 eV for non-hydrogenated analogs), potentially improving photostability in UV-curing applications.

Scientific Significance in Multidisciplinary Research

The hybrid structure of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid enables unique synergies:

  • Xanthene Photophysics : The 9-oxoxanthen-2-yl group provides strong UV absorption ($$\varepsilon_{365}$$ > 5000 M$$^{-1}$$cm$$^{-1}$$) through extended $$\pi$$-conjugation, while the propanoic acid moiety facilitates salt formation with amine bases.
  • Pyrrolopyrimidine Reactivity : The saturated bicyclic system offers three-dimensional complexity for host-guest interactions in polymer networks, with calculated Hansen solubility parameters ($$\deltaD$$ = 18.5 MPa$$^{1/2}$$, $$\deltaP$$ = 8.2 MPa$$^{1/2}$$) indicating compatibility with epoxy resins.

This molecular duality supports applications ranging from:

  • Advanced Coatings : Rapid curing (t$$_{50}$$ < 10 s at 50 mW/cm$$^2$$) through efficient base generation
  • Microfabrication : Sub-micron resolution patterning via two-photon activation
  • Self-healing Materials : Reversible amine-epoxy interactions enabled by latent base release

Current Research Landscape and Challenges

Despite promising attributes, three key challenges persist in optimizing 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine-based PBGs:

1. Quantum Yield Limitations : Current systems achieve $$\Phi$$ = 0.64 under 254 nm irradiation, but visible-light activation remains inefficient ($$\Phi$$ = 0.18 at 405 nm). Computational studies suggest that introducing heavy atoms (I, Br) could enhance intersystem crossing efficiency by 40%.

2. Thermal Stability Trade-offs : The compound demonstrates 5% mass loss at 180°C (TGA, 10°C/min), sufficient for most applications. However, copolymerization with high-Tg epoxies (>200°C) requires further stabilization through ring-strain engineering.

3. Base Strength Modulation : While the released pyrrolopyrimidine base exhibits pKb = 3.2, stronger bases (pKb < 2) are needed for curing highly cross-linked systems. Molecular dynamics simulations indicate that N-alkylation could lower pKb by 0.5 units without compromising photolatency.

Emerging research directions include:

  • Hybrid PBG Systems : Combining with iodonium salts for radical/dual-base synergistic curing
  • Bioorthogonal Applications : Utilizing the xanthene fluorophore for in situ curing monitoring
  • Machine Learning Optimization : Predicting optimal substitution patterns using QSPR models trained on 200+ PBG datasets

Properties

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4.C7H12N2/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14;1-3-7-8-4-2-6-9(7)5-1/h2-9H,1H3,(H,18,19);1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMAQQKYSJWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O.C1CC2=NCCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346753-04-5
Record name 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid typically involves the reaction of 2-(9-Oxoxanthen-2-yl)propionic acid with 1,5-Diazabicyclo[4.3.0]non-5-ene. The reaction is carried out under inert conditions to prevent decomposition and is often performed in a solvent such as methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of hexahydropyrrolo[1,2-a]pyrimidine exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that a derivative of hexahydropyrrolo[1,2-a]pyrimidine demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .

Neuroprotective Effects

The compound also shows potential as a neuroprotective agent. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

  • Case Study : Research highlighted in the Neuroscience Letters showed that hexahydropyrrolo[1,2-a]pyrimidine derivatives reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Polymer Synthesis

Hexahydropyrrolo[1,2-a]pyrimidine can be utilized in synthesizing novel polymers with enhanced mechanical properties.

  • Data Table: Polymer Properties
Polymer TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Polyamide8020250
Polyester7015230

This table illustrates how incorporating hexahydropyrrolo[1,2-a]pyrimidine into polymer matrices can enhance their mechanical properties compared to standard polymers.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

  • Case Study : A recent investigation demonstrated that hexahydropyrrolo[1,2-a]pyrimidine inhibits dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes. The inhibition led to increased levels of incretin hormones, which are beneficial for glucose metabolism .

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid involves the generation of reactive species upon exposure to light. These reactive species initiate polymerization reactions by creating free radicals or ions that propagate the polymer chain. The compound’s molecular targets include monomers and oligomers in the polymerization process .

Comparison with Similar Compounds

2,3,4,6,7,8-Hexahydropyrrolo[1,2-a]pyrimidine (DBN)

  • (1R,2R)-Cyclohexane-1,2-diamine: A non-heterocyclic diamine with higher CO₂ capture efficiency due to cooperative amine interactions, despite simpler structure .

2-(9-Oxoxanthen-2-yl)propanoic Acid

  • 4-{6-(4-Fluorophenyl)-...hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic Acid: A structurally complex analogue with fluorophenyl and hydroxyl groups, suggesting enhanced bioactivity or binding specificity .

Physicochemical Properties

Property DBN (1R,2R)-Cyclohexane-1,2-diamine 2-(9-Oxoxanthen-2-yl)propanoic Acid Salt Reference
Molecular Formula C₇H₁₂N₂ C₆H₁₄N₂ C₁₈H₂₀N₃O₃⁺·C₃H₅O₃⁻
Molecular Weight 124.18 g/mol 116.20 g/mol 407.45 g/mol (salt) Calculated
PSA (Ų) ~15 (estimated) Not reported ~70 (xanthene + acid)
Key Applications CO₂ capture, organic synthesis High-efficiency CO₂ capture Pharmaceutical salts

Functional and Application Comparisons

CO₂ Capture Performance

  • DBN : Exhibits moderate initial CO₂ absorption rates, likely due to its single amine site and steric hindrance .
  • (1R,2R)-Cyclohexane-1,2-diamine : Superior performance attributed to synergistic amine interactions and optimal stereochemistry .

Pharmaceutical Potential

  • DBN Derivatives : Pyrrolo[1,2-a]pyrimidine scaffolds are explored in anticancer agents (e.g., imidazothiazolotriazine oxindolylidene derivatives) .
  • 2-(9-Oxoxanthen-2-yl)propanoic Acid: Limited activity data, but structural similarity to fluorophenyl-oxazine derivatives suggests possible bioactivity .

Research Findings and Gaps

  • DBN in Carbon Capture: Demonstrates lower efficiency than diaminocyclohexanes but offers advantages in thermal stability and recyclability .
  • Pharmacological Data: Limited evidence for 2-(9-oxoxanthen-2-yl)propanoic acid; further studies on its salt forms (e.g., cytotoxicity, solubility) are needed .

Biological Activity

The compound 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine; 2-(9-oxoxanthen-2-yl)propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C16H12N3O4
  • Molecular Weight : 300.28 g/mol
  • CAS Number : 1346753-09-0

The compound is characterized by a unique bicyclic structure that enhances its reactivity and interaction with biological systems. Its synthesis typically involves the reaction of 2-(9-oxoxanthen-2-yl)propanoic acid with 1,5,7-triazabicyclo[4.4.0]dec-5-ene , leading to the formation of a photobase generator (PBG) that releases a strong base upon UV light exposure .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Photobase Generation

The primary mechanism of action for this compound is its ability to act as a photobase generator. Upon exposure to UV light:

  • It undergoes photodecarboxylation , releasing a strong base (1,5,7-triazabicyclo[4.4.0]dec-5-ene) which can initiate polymerization reactions crucial in materials science .

This property is particularly useful in the development of UV-cured coatings and adhesives.

The biological mechanisms through which this compound exerts its effects include:

  • Reactive Oxygen Species (ROS) Generation : The photochemical reactions may lead to ROS production, contributing to antimicrobial activity.
  • Enzyme Inhibition : Compounds with similar structural features have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Synthesis and Evaluation of Pyrimidine Derivatives Demonstrated significant antibacterial activity against Gram-positive strains.
Photobase Generators in Polymer Chemistry Highlighted the efficiency of PBGs in initiating polymerization under UV light exposure.
Antifungal Properties of Benzopyran Derivatives Showed effectiveness against various fungal pathogens.

Applications

The unique properties of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine; 2-(9-oxoxanthen-2-yl)propanoic acid extend beyond basic research into practical applications:

  • Polymer Chemistry : Utilized in creating UV-cured polymers with specific mechanical properties.
  • Biomaterials Development : Potential use in developing biocompatible materials for medical applications.

Q & A

Q. Why do NMR spectra vary for pyrrolo[1,2-a]pyrimidine derivatives across studies?

  • Methodological Answer :
  • Tautomeric Equilibria : Monitor pH-dependent 1H^1H-NMR shifts in D₂O vs. DMSO-d₆ to identify enol-keto interconversion .
  • Solvent Artifacts : Compare spectra in CDCl₃ (aprotic) vs. DMF-d₇ (polar) to detect solvent-induced aggregation .
  • Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., ring-opened amines) that alter integration ratios .

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